ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the various substituents through a series of condensation, esterification, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves interactions with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C34H40N2O8S |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C34H40N2O8S/c1-7-9-17-43-24-13-10-22(11-14-24)29(37)27-28(23-12-15-25(26(19-23)41-6)44-18-16-20(3)4)36(32(39)30(27)38)34-35-21(5)31(45-34)33(40)42-8-2/h10-15,19-20,28,37H,7-9,16-18H2,1-6H3/b29-27- |
InChI Key |
BOONKEQIGDSROY-OHYPFYFLSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OCCC(C)C)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OCCC(C)C)OC)O |
Origin of Product |
United States |
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